molecular formula C19H17N3O4S3 B2864924 (Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 333435-67-9

(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2864924
CAS No.: 333435-67-9
M. Wt: 447.54
InChI Key: KQYIRRKEOSMXKI-ZROIWOOFSA-N
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Description

(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O4S3 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Synthetic compounds related to "(Z)-methyl 4-((3-(3-((4-methylthiazol-2-yl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" have shown potential in anticancer activity evaluation. A study by Havrylyuk et al. (2010) reported on the antitumor screening of several novel 4-thiazolidinones containing benzothiazole moiety. Two compounds demonstrated anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compound 6 was highlighted for its significant activity, showcasing the potential of such molecules in cancer research (Havrylyuk et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of derivatives related to "this compound" has been extensive. Zidar et al. (2009) described a convenient method for preparing 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and related compounds using microwave-assisted synthesis. This highlights the compound's relevance in facilitating the synthesis of novel heterocyclic compounds (Zidar, Kladnik, & Kikelj, 2009).

Aldose Reductase Inhibitors

Saeed et al. (2014) synthesized oxothiazolidine benzoate and acetate derivatives, evaluating them as inhibitors for aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. This research suggests the potential of derivatives of "this compound" in managing long-term diabetic complications, offering insights into novel therapeutic approaches (Saeed et al., 2014).

Supramolecular Structures

Delgado et al. (2005) studied the supramolecular structures of thioxothiazolidinone derivatives, revealing their hydrogen-bonded dimers, chains of rings, and sheet formations. This research underlines the compound's utility in understanding and designing new molecular assemblies and materials with potential applications in various scientific fields (Delgado et al., 2005).

Properties

IUPAC Name

methyl 4-[(Z)-[3-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-11-10-28-18(20-11)21-15(23)7-8-22-16(24)14(29-19(22)27)9-12-3-5-13(6-4-12)17(25)26-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYIRRKEOSMXKI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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